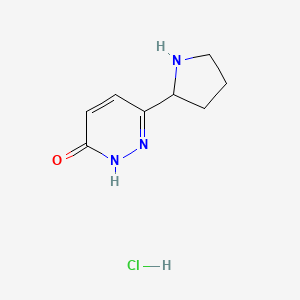

6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride

CAS No.:

Cat. No.: VC15876269

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12ClN3O |

|---|---|

| Molecular Weight | 201.65 g/mol |

| IUPAC Name | 3-pyrrolidin-2-yl-1H-pyridazin-6-one;hydrochloride |

| Standard InChI | InChI=1S/C8H11N3O.ClH/c12-8-4-3-7(10-11-8)6-2-1-5-9-6;/h3-4,6,9H,1-2,5H2,(H,11,12);1H |

| Standard InChI Key | UESFKGSNGRSBEU-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(NC1)C2=NNC(=O)C=C2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with a hydroxyl group (-OH) and at the 6-position with a pyrrolidine ring (a five-membered saturated heterocycle containing one nitrogen atom). The hydrochloride salt enhances aqueous solubility, making it suitable for experimental applications . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-pyrrolidin-2-yl-1H-pyridazin-6-one; hydrochloride | |

| Canonical SMILES | C1CC(NC1)C2=NNC(=O)C=C2.Cl | |

| InChI Key | UESFKGSNGRSBEU-UHFFFAOYSA-N | |

| PubChem CID | 126797000 |

Synthesis and Optimization

Conventional Synthetic Routes

The primary synthesis involves a cyclocondensation reaction between pyrrolidine and pyridazinone derivatives under acidic or catalytic conditions. For example:

-

Reagents: 5-Amino-3-hetarylpyrazole and malonic acid in the presence of POCl₃ and pyridine .

-

Conditions: Reflux in ethanol or dichloromethane at 60–80°C for 6–12 hours .

-

Yield: 60–75% after purification via recrystallization or column chromatography.

A representative reaction is:

Mechanism: Activation of malonic acid by POCl₃ forms a phosphorylated intermediate, facilitating nucleophilic attack by the pyrrolidine amine .

Recent Methodological Advances

Recent protocols emphasize green chemistry principles:

-

Solvent-Free Synthesis: Microwave-assisted reactions reduce reaction times to 2–4 hours with comparable yields .

-

Catalytic Systems: Use of TiO₂ nanoparticles improves regioselectivity and reduces byproduct formation .

Applications in Research

Medicinal Chemistry

The compound serves as a scaffold for drug discovery:

-

Analog Synthesis: Introduction of fluorinated groups at position 5 enhances metabolic stability .

-

Structure-Activity Relationship (SAR): Substituents on the pyrrolidine ring modulate affinity for adenosine A₂A receptors .

Material Science

Pyridazine derivatives exhibit luminescent properties applicable to OLEDs. Quantum yield (Φ) of 0.45 in thin films suggests utility in optoelectronic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume